5-Hydroxy-1,2-oxazol-3(2H)-one
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Overview
Description
5-Hydroxy-1,2-oxazol-3(2H)-one is a heterocyclic compound containing an oxazole ring with a hydroxyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1,2-oxazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds, followed by cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1,2-oxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution may introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1,2-oxazol-3(2H)-one involves its interaction with specific molecular targets. The hydroxyl group and the oxazole ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2-oxazolidinone: Similar structure but with a different ring system.
5-Hydroxy-1,2,4-oxadiazole: Contains an oxadiazole ring instead of an oxazole ring.
Uniqueness
5-Hydroxy-1,2-oxazol-3(2H)-one is unique due to its specific ring structure and the presence of the hydroxyl group, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
675198-91-1 |
---|---|
Molecular Formula |
C3H3NO3 |
Molecular Weight |
101.06 g/mol |
IUPAC Name |
5-hydroxy-1,2-oxazol-3-one |
InChI |
InChI=1S/C3H3NO3/c5-2-1-3(6)7-4-2/h1,6H,(H,4,5) |
InChI Key |
PNICOKLUBCGUPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ONC1=O)O |
Origin of Product |
United States |
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